molecular formula C8H7BN2O2 B13353974 1,8-Naphthyridin-4-ylboronic acid

1,8-Naphthyridin-4-ylboronic acid

Cat. No.: B13353974
M. Wt: 173.97 g/mol
InChI Key: ZWXJKIDBODLOHM-UHFFFAOYSA-N
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Description

(1,8-Naphthyridin-4-yl)boronic acid is an organic compound that belongs to the class of heterocyclic compounds known as naphthyridines. These compounds are characterized by a bicyclic structure containing nitrogen atoms at positions 1 and 8. The boronic acid functional group attached to the naphthyridine ring enhances its reactivity and utility in various chemical reactions, making it a valuable compound in synthetic chemistry and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,8-Naphthyridin-4-yl)boronic acid typically involves multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common method is the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol with secondary alcohols in the presence of a water-soluble iridium catalyst under air atmosphere . This method yields the desired naphthyridine derivatives in moderate to high yields.

Industrial Production Methods: Industrial production of (1,8-Naphthyridin-4-yl)boronic acid may involve large-scale multicomponent reactions or metal-catalyzed processes. The choice of method depends on factors such as cost, yield, and environmental impact. The use of eco-friendly and atom-economical approaches is often preferred to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: (1,8-Naphthyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: (1,8-Naphthyridin-4-yl)boronic acid is unique due to its specific arrangement of nitrogen atoms and the presence of the boronic acid group. This combination imparts distinct chemical reactivity and binding properties, making it particularly useful in applications such as chemosensing and cross-coupling reactions .

Biological Activity

1,8-Naphthyridin-4-ylboronic acid is a compound that belongs to the class of nitrogen-containing heterocycles known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of new antibacterial and anticancer agents. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1,8-naphthyridine derivatives, including this compound. Research indicates that these compounds exhibit significant antibacterial activity against various multi-resistant bacterial strains.

The antibacterial action of this compound is believed to involve the inhibition of bacterial topoisomerases, which are essential enzymes for DNA replication and transcription. This inhibition leads to bacterial cell death. A study demonstrated that combinations of this compound with fluoroquinolone antibiotics resulted in a synergistic effect, significantly reducing the minimum inhibitory concentrations (MICs) required to inhibit bacterial growth against strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of this compound

Bacterial Strain MIC (µg/mL) Combination with Antibiotic Reduced MIC (µg/mL)
E. coli32Ofloxacin4
E. coli16Lomefloxacin2
S. aureusNot specifiedNorfloxacinNot specified

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in anticancer applications. Research indicates that derivatives of naphthyridine can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the disruption of mitochondrial function .

Case Study: Apoptotic Induction

A specific study investigated the effects of naphthyridine derivatives on cancer cell lines and found that these compounds could significantly inhibit the expression of anti-apoptotic proteins like XIAP (X-linked inhibitor of apoptosis protein), leading to increased apoptosis in cancer cells. This suggests potential applications in oncology for compounds like this compound .

Table 2: Anticancer Activity Overview

Cell Line Effect Mechanism
MCF-7 (breast cancer)Cytotoxic effect (IC50: 18.76 µg/mL)Induction of apoptosis
THP-1 (leukemia)Significant apoptosisInhibition of XIAP and caspase activation

Properties

Molecular Formula

C8H7BN2O2

Molecular Weight

173.97 g/mol

IUPAC Name

1,8-naphthyridin-4-ylboronic acid

InChI

InChI=1S/C8H7BN2O2/c12-9(13)7-3-5-11-8-6(7)2-1-4-10-8/h1-5,12-13H

InChI Key

ZWXJKIDBODLOHM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=CC=NC2=NC=C1)(O)O

Origin of Product

United States

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